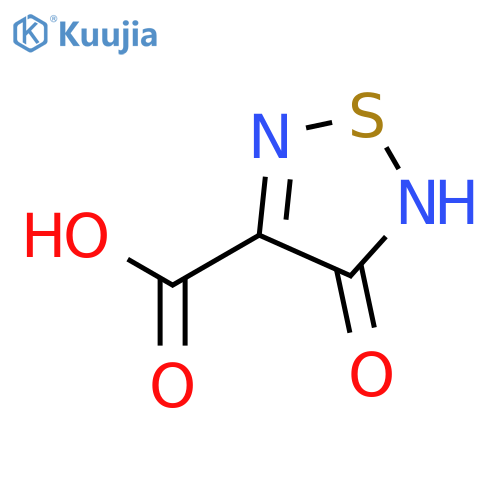

Cas no 45654-48-6 (4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)

45654-48-6 structure

商品名:4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,5-Thiadiazole-3-carboxylic acid, 4,5-dihydro-4-oxo-

- 1,2,5-Thiadiazole-3-carboxylicacid,4,5-dihydro-4-oxo-(9CI)

- 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid

-

- MDL: MFCD19228484

計算された属性

- せいみつぶんしりょう: 145.979

- どういたいしつりょう: 145.979

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-261859-0.05g |

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 0.05g |

$177.0 | 2024-06-18 | |

| Enamine | EN300-261859-5.0g |

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 5.0g |

$2210.0 | 2024-06-18 | |

| Enamine | EN300-261859-1.0g |

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 1.0g |

$762.0 | 2024-06-18 | |

| 1PlusChem | 1P00E3SI-2.5g |

1,2,5-Thiadiazole-3-carboxylicacid,4,5-dihydro-4-oxo-(9CI) |

45654-48-6 | 95% | 2.5g |

$1909.00 | 2024-05-02 | |

| A2B Chem LLC | AG57298-10g |

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 10g |

$3485.00 | 2024-04-20 | |

| A2B Chem LLC | AG57298-2.5g |

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 2.5g |

$1608.00 | 2024-04-20 | |

| A2B Chem LLC | AG57298-1g |

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 1g |

$838.00 | 2024-04-20 | |

| Enamine | EN300-261859-5g |

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 5g |

$2210.0 | 2023-09-14 | |

| Enamine | EN300-261859-0.1g |

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 0.1g |

$265.0 | 2024-06-18 | |

| Enamine | EN300-261859-0.25g |

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid |

45654-48-6 | 95% | 0.25g |

$377.0 | 2024-06-18 |

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

45654-48-6 (4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬